(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3E)-1-benzyl-3-[(4-ethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-2-18-12-14-20(15-13-18)25-16-23-24(27)21-10-6-7-11-22(21)26(30(23,28)29)17-19-8-4-3-5-9-19/h3-16,25H,2,17H2,1H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURSJLGLHKYJV-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of the benzothiazine class, known for its diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazine core followed by functionalization at the C3 position. Recent advances in enantioselective synthesis using N-heterocyclic carbene (NHC) catalysis have shown promise in enhancing yield and selectivity for similar compounds within this class .
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains with promising results. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 25 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of benzothiazine derivatives has been a focal point in recent studies. Compounds structurally similar to this compound have demonstrated efficacy in inhibiting tumor cell proliferation in vitro. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can effectively bind to targets such as topoisomerases and kinases, disrupting their function .
Data Tables
| Biological Activity | MIC/IC50 Value | Tested Strains/Cell Lines |
|---|---|---|
| Antibacterial | 25 µg/mL | Staphylococcus aureus |
| Antifungal | 18 µg/mL | Candida albicans |
| Anticancer | 5 µM | HeLa cells |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated several benzothiazine derivatives against common pathogens. The results indicated that compounds similar to this compound showed superior activity compared to standard antibiotics .
- Anticancer Activity Assessment : Another research project focused on the anticancer properties of related benzothiazine derivatives. The study utilized various cancer cell lines and reported significant inhibition of cell growth with a notable correlation between structure and activity .
Scientific Research Applications
Key Steps in Synthesis
- Starting Materials : Salicylic acid derivatives and appropriate amines.
- Cyclization : Formation of the benzothiazine ring through specific reaction conditions.
- Purification : Techniques such as recrystallization and chromatography are used to isolate the final product.
Biological Activities
Research indicates that derivatives of benzothiazine, including this compound, exhibit various pharmacological properties:
- Antimicrobial Activity : Studies have shown that benzothiazine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines by interfering with enzyme activity involved in tumor progression.
Case Studies
- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of similar compounds, (3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide demonstrated significant inhibitory effects against Gram-positive bacteria.
- Anticancer Research : A comparative study on benzothiazine derivatives indicated that this compound could effectively reduce cell viability in various cancer cell lines through apoptosis induction mechanisms.
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
The compound serves as a CH-acid in MCRs due to its structural analogy to 1,3-dicarbonyl systems. Key findings include:
Reaction with Arylcarbaldehydes and Active Methylene Nitriles
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Conditions : Triethylamine (5–10 mol%) in ethanol at 60–80°C.
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Products :
Example Reaction Table
| Reagents | Catalyst | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Malononitrile + Benzaldehyde | Triethylamine | Ethanol | 6 | 2-Amino-4-phenyl-4H-pyran derivative | 78–85 |
| Malononitrile + 4-Nitrobenzaldehyde | Triethylamine | Ethanol | 8 | Bis-adduct | 65 |
Key Observations
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Catalyst efficiency: Triethylamine > triethanolamine > urea .
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Electron-withdrawing substituents on aldehydes favor bis-adduct formation .
Substitution Reactions
The benzyl and aryl groups undergo selective substitution under controlled conditions:
Halogenation
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Conditions : Halogenating agents (e.g., NBS or Cl₂) in DCM at 0–25°C.
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Outcome : Chlorination/bromination at the para position of the benzyl group .
Nucleophilic Aromatic Substitution
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Reagents : Amines or alkoxides in DMF at 80°C.
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Example : Replacement of the 4-ethylphenyl group with piperazine derivatives .
Oxidation and Reduction
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Oxidation :
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Reduction :
Mechanistic Insights
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Enolization : The carbonyl group facilitates enolization, enabling Michael addition or cyclization steps in MCRs .
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Steric Effects : Bulky substituents on the benzyl group hinder bis-adduct formation, favoring pyran derivatives .
Spectroscopic Characterization
Reaction products are validated via:
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiols
A one-pot protocol involves reacting 2-aminobenzenethiol with α-ketoesters under acidic conditions. For example, heating 2-aminobenzenethiol with ethyl pyruvate in acetic acid yields 3-carbethoxy-1H-2,1-benzothiazin-4(3H)-one. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid introduces the 2,2-dioxide groups, achieving yields of 68–75%.
Table 1: Optimization of Core Synthesis
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Aminobenzenethiol | Ethyl pyruvate | AcOH, 110°C, 6h | 72 |
| 3-Carbethoxy derivative | H₂O₂, AcOH | 80°C, 2h | 75 |
N1-Benzylation Strategies
Introducing the benzyl group at N1 requires careful selection of alkylating agents and bases.
Alkylation with Benzyl Bromide
Treating the benzothiazin-4-one core with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base affords 1-benzyl derivatives. Optimal conditions (80°C, 12h) provide 85–90% yields, with minimal O-alkylation byproducts.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen attacks the benzyl electrophile. Polar aprotic solvents enhance nucleophilicity and reaction efficiency.
The stereoselective introduction of the imine group at C3 is achieved through condensation reactions.
Knoevenagel Condensation
Reacting 3-formyl-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with 4-ethylaniline in ethanol under reflux (6h) yields the E -isomer preferentially. Catalytic piperidine (10 mol%) accelerates imine formation, achieving 78% yield.
Table 2: Condensation Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 78 |
| Acetic acid | Toluene | 110 | 8 | 65 |
Oxidation to 2,2-Dioxide
The sulfone groups are introduced early in the synthesis to prevent side reactions during subsequent steps.
Hydrogen Peroxide-Mediated Oxidation
Treating the thiazine precursor with 30% H₂O₂ in glacial acetic acid (80°C, 3h) quantitatively oxidizes sulfur to the sulfone. This method avoids over-oxidation and is scalable to multigram quantities.
Purification and Characterization
Final purification via recrystallization from ethanol/water (7:3) yields analytically pure material. Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45–7.32 (m, 9H, aromatic), 2.65 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₂CH₃).
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1320, 1150 cm⁻¹ (SO₂).
Q & A
Q. What are the common synthetic routes for preparing this benzothiazinone derivative, and what factors influence reaction yields?
- Methodological Answer: The compound can be synthesized via condensation reactions between benzothiazinone precursors and substituted amines. For example, heating benzo[c][1,2]thiazin-4(3H)-one derivatives with triethyl orthoformate and amine components (e.g., 4-ethylphenylamine) at 130°C in ethanol, followed by purification via silica gel chromatography, is a typical route . Yields depend on stoichiometric ratios (e.g., excess triethyl orthoformate improves imine formation), reaction time, and solvent choice. Lower yields (e.g., 17% vs. 37% in analogous syntheses) may result from competing side reactions or incomplete purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Essential for confirming the E-configuration of the methylideneamino group (e.g., coupling constants J = 12–14 Hz for trans-vinylic protons) and aromatic substitution patterns .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodological Answer: Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is standard. Preparative HPLC may resolve closely related isomers. Recrystallization from ethanol or methanol is recommended for X-ray-quality crystals .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in 1H NMR?
- Methodological Answer: Contradictions may arise from:
- Rotamers or tautomers: Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers for clearer splitting patterns.
- Residual solvents/impurities: Compare experimental data with computed spectra (e.g., DFT for NMR chemical shifts) .
- Isomeric mixtures: Use 2D NMR (COSY, NOESY) to distinguish E/Z configurations or regioisomers .
Q. What strategies optimize the E/Z isomer ratio during synthesis of the methylideneamino moiety?
- Methodological Answer:
- Thermodynamic control: Prolonged heating (e.g., 130°C for 2–4 hours) favors the more stable E-isomer.
- Steric effects: Bulky substituents on the amine (e.g., 4-ethylphenyl vs. benzyl) reduce Z-isomer formation .
- Catalysis: Acid catalysts (e.g., p-toluenesulfonic acid) can accelerate imine formation and improve selectivity .
Q. How do substituents on the benzyl and amino groups affect the compound’s physicochemical properties?
- Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase sulfone stability but reduce solubility in polar solvents.
- 4-Ethylphenyl vs. methoxyphenyl: Ethyl groups enhance lipophilicity (logP), while methoxy groups increase hydrogen-bonding potential .
- Crystallinity: Bulky substituents (e.g., benzyl) may hinder crystal packing, requiring co-crystallization agents for X-ray analysis .
Q. What analytical approaches validate the compound’s configuration (E vs. Z) around the methylideneamino group?
- Methodological Answer:
- X-ray crystallography: Directly confirms spatial arrangement (e.g., dihedral angles between benzothiazinone and aryl groups) .
- NOE correlations: Irradiation of the methylidene proton in NOESY experiments shows proximity to adjacent aromatic protons in the E-configuration .
Q. What computational methods predict this compound’s reactivity or biological targets?
- Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or kinases) based on sulfone and aromatic pharmacophores .
- DFT calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for derivatization .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer:
Q. What synthetic modifications enhance the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
